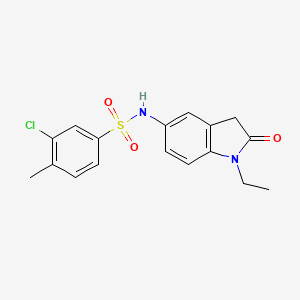
3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide, commonly known as CES, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.
Scientific Research Applications
Synthesis and Molecular Structure
Isatin derivatives related to "3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide" have been synthesized and analyzed for their molecular structures through spectroscopic techniques and single crystal X-ray diffraction. These studies reveal the compounds' geometries and potential for intermolecular hydrogen bonding, alongside their kinetic stability and reactivity as assessed by quantum mechanical calculations (Arshad et al., 2017).
Antimicrobial and Anticancer Evaluation
A series of derivatives have been evaluated for their in vitro antimicrobial and anticancer activities, showing varying degrees of effectiveness. These studies also involved quantitative structure-activity relationship (QSAR) analyses to understand the factors influencing the compounds' biological activities (Kumar et al., 2014).
Anti-HIV and Antifungal Activity
Other studies focus on the synthesis of novel derivatives for the investigation of their anti-HIV and antifungal activities. These compounds have been characterized and tested in vitro, highlighting their potential therapeutic applications (Zareef et al., 2007).
Carbonic Anhydrase Inhibitors
Research into sulfonamide-based compounds has also explored their utility as carbonic anhydrase inhibitors, potentially relevant for therapeutic applications in conditions like glaucoma, epilepsy, and cancer. The synthesis and evaluation of these inhibitors provide insights into their structural features and biological activities (Sapegin et al., 2018).
Anticancer Effects and Mechanisms
Further studies have delved into the anticancer effects of new dibenzenesulfonamides, analyzing their mechanisms of inducing apoptosis and autophagy in cancer cells. These compounds have shown significant potential as anticancer drug candidates, with detailed investigation of their effects on various cancer cell lines (Gul et al., 2018).
properties
IUPAC Name |
3-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-3-20-16-7-5-13(8-12(16)9-17(20)21)19-24(22,23)14-6-4-11(2)15(18)10-14/h4-8,10,19H,3,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRLRMURWBHISP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2394495.png)

![N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide](/img/structure/B2394498.png)
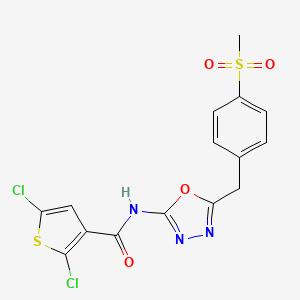
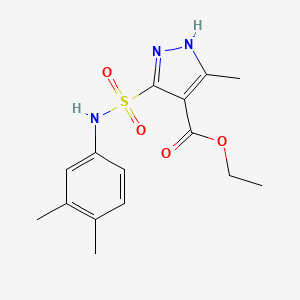
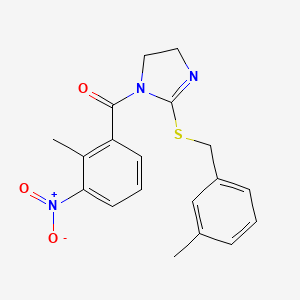
![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)
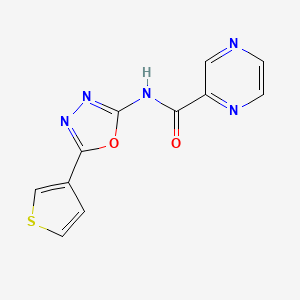
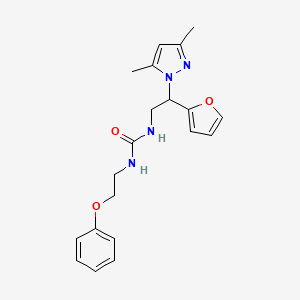
![2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2394509.png)
![methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2394512.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394516.png)